![molecular formula C17H23N3O3 B5382173 N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5382173.png)

N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide-like compounds involves multiple steps, including chloroacetylation and reactions with substituted phenylpiperazine. These processes result in the formation of compounds that have been evaluated for their pharmacological potential, indicating the complexity and the precision required in synthesizing such molecules (Verma, Kumar, & Kumar, 2017).

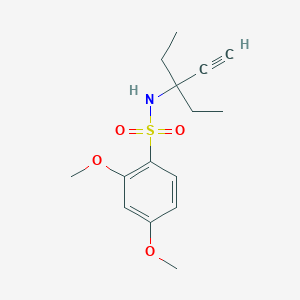

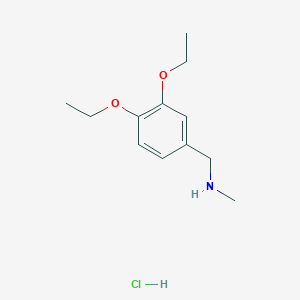

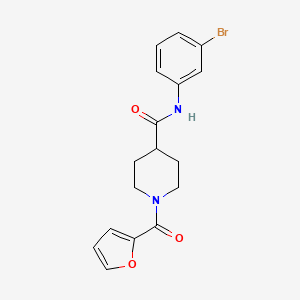

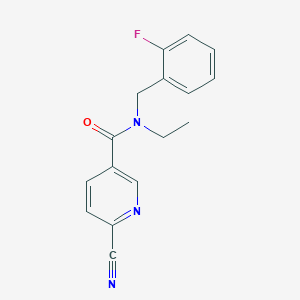

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques such as TLC, IR, 1HNMR, 13CNMR, and elemental analysis. These methods confirm the chemical structure and play a crucial role in understanding the compound's interaction with biological targets (Verma, Kumar, & Kumar, 2017).

Chemical Reactions and Properties

Chemical reactions involving N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide analogs include their interaction with biological targets such as the GABAA receptor. Molecular docking studies reveal how these compounds dock into the binding pocket of the receptor, offering insights into their pharmacological activities (Verma, Kumar, & Kumar, 2017).

Physical Properties Analysis

The physical properties, such as solubility and stability, are determined through computational and pharmacological evaluations. These properties are critical for assessing the drug-likeness and bioavailability of the compounds, requiring optimization for future applications (Boddu et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are pivotal for understanding the compound's efficacy as a therapeutic agent. Studies have shown that the synthesized compounds exhibit significant activity against various targets, indicating their potential utility in medicinal chemistry (Hussain et al., 2018).

Safety and Hazards

As an analog of fentanyl, “N-phenyl-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide” is likely to have similar side effects, which include itching, nausea, and potentially serious respiratory depression, which can be life-threatening . Fentanyl analogs have been associated with hundreds of overdose deaths .

Mechanism of Action

Target of Action

Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra . Another series of similar compounds were designed as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .

Mode of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they work by inhibiting the enzyme acetylcholinesterase, thereby increasing the level of acetylcholine in the brain, which can help improve symptoms of Alzheimer’s disease .

Biochemical Pathways

Acetylcholinesterase inhibitors generally affect the cholinergic neurotransmission pathway by preventing the breakdown of acetylcholine, a neurotransmitter that plays an important role in memory and learning .

Pharmacokinetics

The design of similar compounds has aimed to improve the pharmacokinetic profile, alter bacterial cell penetrability affecting permeability-based antibiotic resistance, and improve dna-topoisomerase complex binding mode .

Result of Action

Similar compounds have exhibited significant activity against mycobacterium tuberculosis h37ra . In the case of acetylcholinesterase inhibitors, they can temporarily relieve symptoms and reduce memory impairment in Alzheimer’s disease patients .

Action Environment

The design of similar compounds has aimed to alter bacterial cell penetrability affecting permeability-based antibiotic resistance .

properties

IUPAC Name |

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-3,5-6,15H,4,7-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPDQJOTDBVGRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)

![4-{1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5382106.png)

![3-[(2-tert-butyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-6-isopropyl-1-methylpyridin-2(1H)-one](/img/structure/B5382115.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(1-naphthyl)acrylonitrile](/img/structure/B5382120.png)

![8-methoxy-2-[2-(3-methoxybenzyl)-4-morpholinyl]quinoline](/img/structure/B5382147.png)

![ethyl 2-(2-chlorobenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5382165.png)

![N-cycloheptyl-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5382167.png)

![1-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5382192.png)

![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5382196.png)